molecular formula C25H22N2O4S B6118877 N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide

N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No. B6118877
M. Wt: 446.5 g/mol
InChI Key: HTNURNJWEJEWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide, also known as MNPG, is a novel compound with potential applications in scientific research.

Mechanism of Action

N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide exerts its anti-inflammatory and anti-tumor effects by targeting multiple signaling pathways involved in inflammation and cancer development. It inhibits the activation of NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokines and chemokines. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also modulates the expression of other transcription factors, such as AP-1 and STAT3, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has been shown to modulate the expression of a wide range of genes involved in inflammation and cancer development. It inhibits the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and CXCL1. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also induces the expression of anti-inflammatory cytokines, such as IL-10. In cancer cells, N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide induces cell cycle arrest and apoptosis, and inhibits the expression of genes involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has several advantages as a research tool, including its potent anti-inflammatory and anti-tumor activities, its ability to target multiple signaling pathways, and its low toxicity. However, N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

Future research on N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide should focus on elucidating its mechanism of action in more detail, identifying its molecular targets, and exploring its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, efforts should be made to improve the solubility and bioavailability of N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide, and to develop more potent analogs with improved pharmacological properties.

Synthesis Methods

N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide can be synthesized using a multi-step process involving the reaction of 1-naphthylamine with 4-phenoxybenzoyl chloride, followed by the reaction of the resulting intermediate with N-methylsulfonyl chloride and N-(4-aminophenyl)glycine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also induces cell cycle arrest and apoptosis in cancer cells, and inhibits tumor growth in mouse xenograft models.

properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-32(29,30)27(20-14-16-22(17-15-20)31-21-10-3-2-4-11-21)18-25(28)26-24-13-7-9-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNURNJWEJEWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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